LogP Differentiation: Meta vs. Para Cyano Isomer Impacts Lipophilicity-Driven ADME Properties
The meta-cyanobenzyl isomer (CAS 203047-35-2) exhibits a measured/calculated LogP of 1.92, which is 0.60 log units lower than the para-cyanobenzyl isomer (CAS 849237-14-5, LogP 2.52) [1]. This 0.60 ΔLogP corresponds to approximately a 4‑fold difference in octanol/water partition coefficient, meaning the meta isomer is significantly less lipophilic and thus will display different membrane permeability, solubility, and metabolic clearance profiles when incorporated into larger molecules .
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 1.92 |
| Comparator Or Baseline | tert-Butyl 4-(4-cyanobenzyl)piperazine-1-carboxylate (CAS 849237-14-5): LogP 2.52 |
| Quantified Difference | ΔLogP = 0.60 (target less lipophilic) |
| Conditions | Calculated values from Chemsrc (meta) and Chembase (para); consistent with ACD/Labs prediction algorithms |
Why This Matters
When a medicinal chemistry program requires precise control of lipophilicity (e.g., CNS drug design or avoidance of hERG liability), the 0.60 LogP advantage of the meta isomer provides a measurable starting point that cannot be replicated by the para isomer.
- [1] Chembase. tert-Butyl 4-[(4-cyanophenyl)methyl]piperazine-1-carboxylate: Log P 2.5180035. http://en.chembase.cn/molecule-162636.html. View Source
